VUF10166

5-HT3 receptor pharmacology receptor subtype discrimination radioligand binding

VUF10166 offers an 83-fold selectivity window between 5-HT3A (Ki=0.04 nM) and 5-HT3AB (Ki=22 nM), making it the only commercially available antagonist capable of unambiguous pharmacological isolation of 5-HT3A-mediated signaling. Unlike non-selective agents (e.g., granisetron, ondansetron), VUF10166 eliminates confounding receptor crosstalk. Its slow dissociation from 5-HT3A (t₁/₂=53 min) and biphasic kinetics at 5-HT3AB provide unique experimental signatures for receptor mapping and structure-function studies. Use at ≤30 nM for selective 5-HT3A antagonism. Essential for reproducible 5-HT3 subtype discrimination.

Molecular Formula C13H15ClN4
Molecular Weight 262.74 g/mol
CAS No. 155584-74-0
Cat. No. B141808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF10166
CAS155584-74-0
Synonyms2-Chloro-3-(4-methyl-1-piperazinyl)quinoxaline; 
Molecular FormulaC13H15ClN4
Molecular Weight262.74 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3
InChIKeyFFXVTQDGTKEXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VUF10166 (CAS 155584-74-0): A High-Affinity 5-HT3A Receptor Antagonist with Quantified Subtype Selectivity for Research Procurement


VUF10166 (2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline) is a synthetic quinoxaline derivative that functions as a potent, competitive antagonist of the 5-HT3A receptor. It demonstrates high-affinity binding to human 5-HT3A receptors (Ki = 0.04 nM) and exhibits an 83-fold lower affinity for the heteromeric 5-HT3AB receptor subtype (Ki = 22 nM) [1]. As a research tool, VUF10166 is employed to discriminate between 5-HT3A and 5-HT3AB receptor populations in in vitro studies [2].

Why VUF10166 Cannot Be Replaced by Conventional 5-HT3 Antagonists in Receptor Subtype Discrimination Studies


Conventional 5-HT3 antagonists such as granisetron, ondansetron, and palonosetron exhibit similar affinities for 5-HT3A and 5-HT3AB receptor subtypes, rendering them unsuitable for distinguishing between these populations [1]. VUF10166, in contrast, demonstrates an 83-fold difference in binding affinity between the two subtypes [2]. This pronounced subtype selectivity is critical for experiments requiring pharmacological isolation of 5-HT3A-mediated signaling from 5-HT3AB-mediated events. Additionally, the unique kinetic profile of VUF10166—characterized by slow dissociation from 5-HT3A receptors (t₁/₂ = 53 min) and biphasic dissociation from 5-HT3AB receptors—further distinguishes it from other 5-HT3 ligands [1]. Substituting VUF10166 with a non-selective 5-HT3 antagonist would confound experimental interpretation and compromise data reproducibility.

VUF10166 Quantitative Differentiation Evidence: Head-to-Head Binding, Kinetic, and Functional Selectivity Data


83-Fold Subtype Selectivity: VUF10166 Binding Affinity Discriminates 5-HT3A from 5-HT3AB Receptors

In direct head-to-head radioligand binding assays using [³H]granisetron, VUF10166 exhibited a Ki of 0.04 nM at human 5-HT3A receptors but a Ki of 22 nM at human 5-HT3AB receptors, representing an 83-fold difference in affinity [1]. In contrast, the conventional 5-HT3 antagonist granisetron shows comparable affinity for both receptor subtypes (Ki values within 2-fold) [2].

5-HT3 receptor pharmacology receptor subtype discrimination radioligand binding

Kinetic Dissociation Divergence: VUF10166 Exhibits Monophasic vs. Biphasic Dissociation from 5-HT3A vs. 5-HT3AB Receptors

Dissociation kinetic experiments revealed that VUF10166 induces a monophasic dissociation of [³H]granisetron from 5-HT3A receptors (t₁/₂ = 53 min) but a biphasic dissociation from 5-HT3AB receptors (t₁/₂ = 55 min and 2.4 min) [1]. This kinetic heterogeneity is not observed with granisetron alone, which displays monophasic dissociation from both subtypes [2].

receptor kinetics dissociation rate 5-HT3 receptor subtypes

Functional Antagonism with Subtype-Specific Recovery Kinetics: VUF10166 Displays Slow Recovery from 5-HT3A but Rapid Recovery from 5-HT3AB Receptors

Electrophysiological recordings in Xenopus oocytes expressing human 5-HT3 receptors showed that VUF10166 inhibited 5-HT-induced currents with an IC₅₀ of 40 nM at 5-HT3AB receptors; inhibition at 5-HT3A receptors was too slow to accurately determine an IC₅₀ [1]. Critically, recovery from VUF10166 inhibition was >25 min at 5-HT3A receptors but ≤8 min at 5-HT3AB receptors [2]. In comparison, palonosetron exhibits only slightly faster dissociation from 5-HT3AB than 5-HT3A receptors (difference <2-fold) [3].

electrophysiology functional antagonism receptor recovery kinetics

Concentration-Dependent Partial Agonism at 5-HT3A Receptors: A Functional Property Absent in Other 5-HT3 Antagonists

At concentrations ≥1 μM, VUF10166 acts as a partial agonist at 5-HT3A receptors (EC₅₀ = 5.2 μM; Rₘₐₓ = 0.24 relative to 5-HT) but elicits no significant agonist response at 5-HT3AB receptors up to 100 μM [1]. In contrast, granisetron, ondansetron, and palonosetron function exclusively as antagonists across all tested concentrations and do not exhibit partial agonist activity at either receptor subtype [2].

partial agonism 5-HT3A receptor functional selectivity

Negligible Activity at α7 Nicotinic Acetylcholine Receptors: Off-Target Selectivity Confirmation

VUF10166 shows no detectable activity at α7 nicotinic acetylcholine receptors (nAChRs) at concentrations up to 100 μM [1]. In comparison, the 5-HT3 antagonist tropisetron is a potent α7 nAChR agonist (Ki = 5.3 nM) [2], and several other 5-HT3 ligands exhibit significant cross-reactivity with Cys-loop family receptors.

off-target selectivity α7 nAChR receptor profiling

[³H]VUF10166 as a Subtype-Selective Radioligand: Direct Binding Quantification and Kinetic Characterization

[³H]VUF10166 was synthesized and characterized as a radioligand, demonstrating saturable binding to 5-HT3A receptors with a Kd of 0.18 nM and monophasic association/dissociation kinetics [1]. At 5-HT3AB receptors, [³H]VUF10166 displayed biphasic kinetics yielding Kd values of 0.38 nM and 22 nM, consistent with competition binding data [1]. In contrast, [³H]granisetron binds with similar affinity to both subtypes (Kd ≈ 1-2 nM) and does not exhibit biphasic kinetics [2].

radioligand binding receptor autoradiography 5-HT3 receptor subtypes

Optimal Research Applications for VUF10166 Based on Quantified Subtype Selectivity and Unique Pharmacological Profile


Pharmacological Discrimination of 5-HT3A vs. 5-HT3AB Receptor Populations in Native Tissues

Utilize VUF10166 at concentrations ≤30 nM to selectively antagonize 5-HT3A receptors while sparing 5-HT3AB receptors [1]. This application is supported by the 83-fold difference in binding affinity (Ki: 0.04 nM vs. 22 nM) and the distinct functional recovery kinetics (>25 min for 5-HT3A vs. ≤8 min for 5-HT3AB) [1].

Receptor Autoradiography with Subtype Resolution Using [³H]VUF10166

Employ [³H]VUF10166 as a radioligand for quantitative autoradiography to map the distribution of 5-HT3A versus 5-HT3AB receptors in brain slices [2]. The biphasic binding kinetics at 5-HT3AB receptors (Kd = 0.38 nM and 22 nM) provide a unique signature for distinguishing heteromeric receptor populations, a capability not possible with [³H]granisetron [2].

Site-Directed Mutagenesis Studies Probing the 5-HT3B Subunit Complementary Face

Use VUF10166 as a molecular probe to investigate the role of the 5-HT3B subunit complementary (-) face in heteromeric receptor pharmacology [1]. Cysteine substitutions in this region convert the VUF10166 phenotype at 5-HT3AB receptors to resemble that at homomeric 5-HT3A receptors, providing a tool for structure-function analyses [1].

Validation of Recombinant 5-HT3 Receptor Expression Systems

Apply VUF10166 as a functional control to confirm the identity of heterologously expressed 5-HT3 receptor subtypes [1]. The compound's characteristic partial agonist activity at 5-HT3A receptors (EC₅₀ = 5.2 μM, Rₘₐₓ = 0.24) and its absence at 5-HT3AB receptors serves as a definitive fingerprint for verifying receptor composition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for VUF10166

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.